2-Ethynyl-4-fluorobenzaldehyde
Overview
Description
2-Ethynyl-4-fluorobenzaldehyde is a chemical compound with the molecular formula C9H5FO . It has a molecular weight of 148.14 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Ethynyl-4-fluorobenzaldehyde is1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H
. This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethynyl-4-fluorobenzaldehyde are not detailed in the searched resources, fluorobenzaldehydes can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction .Physical And Chemical Properties Analysis
2-Ethynyl-4-fluorobenzaldehyde is a solid compound . It should be stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis Methods
- 2-Ethynyl-4-fluorobenzaldehyde can be synthesized from 4-chlorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether. This method is useful for preparing several fluorobenzaldehyde derivatives with good yields (Yoshida & Kimura, 1988).
Chemical Derivatives and Applications
- Thiazolidin-4-one derivatives, prepared using 4-fluorobenzaldehyde, exhibit promising antioxidant activity. This suggests potential applications in developing antioxidant agents (El Nezhawy et al., 2009).
- Schiff bases derived from 4-fluorobenzaldehyde have been studied for their structure and vibrational properties, indicating applications in material science and molecular design (Ruan Min, 2008).
Molecular and Spectroscopic Studies
- The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde has been confirmed through theoretical and spectroscopic methods, highlighting its significance in understanding molecular interactions (Ribeiro-Claro et al., 2002).
- The molecular structure of gaseous 4-fluorobenzaldehyde has been determined using gas electron diffraction and microwave spectroscopy, which is crucial for molecular characterization and understanding physical properties (Samdal et al., 1997).
Biological Activities and Applications
- Certain compounds synthesized from 4-fluorobenzaldehyde have been evaluated for their antifungal and antimicrobial activities, indicating potential pharmaceutical applications (Kumar et al., 2016).
- 4-Fluorobenzaldehyde derivatives have also shown anticancer activity, suggesting their relevance in cancer research and drug development (Ruan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-ethynyl-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCSYHIVUAGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647331 | |
Record name | 2-Ethynyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-fluorobenzaldehyde | |
CAS RN |
749874-24-6 | |
Record name | 2-Ethynyl-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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